

Patient Stratification Using Multi-omic Pathway Analysis of Cells (MPAC) Results

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Compound of Interest

Compound Name: MPAC

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

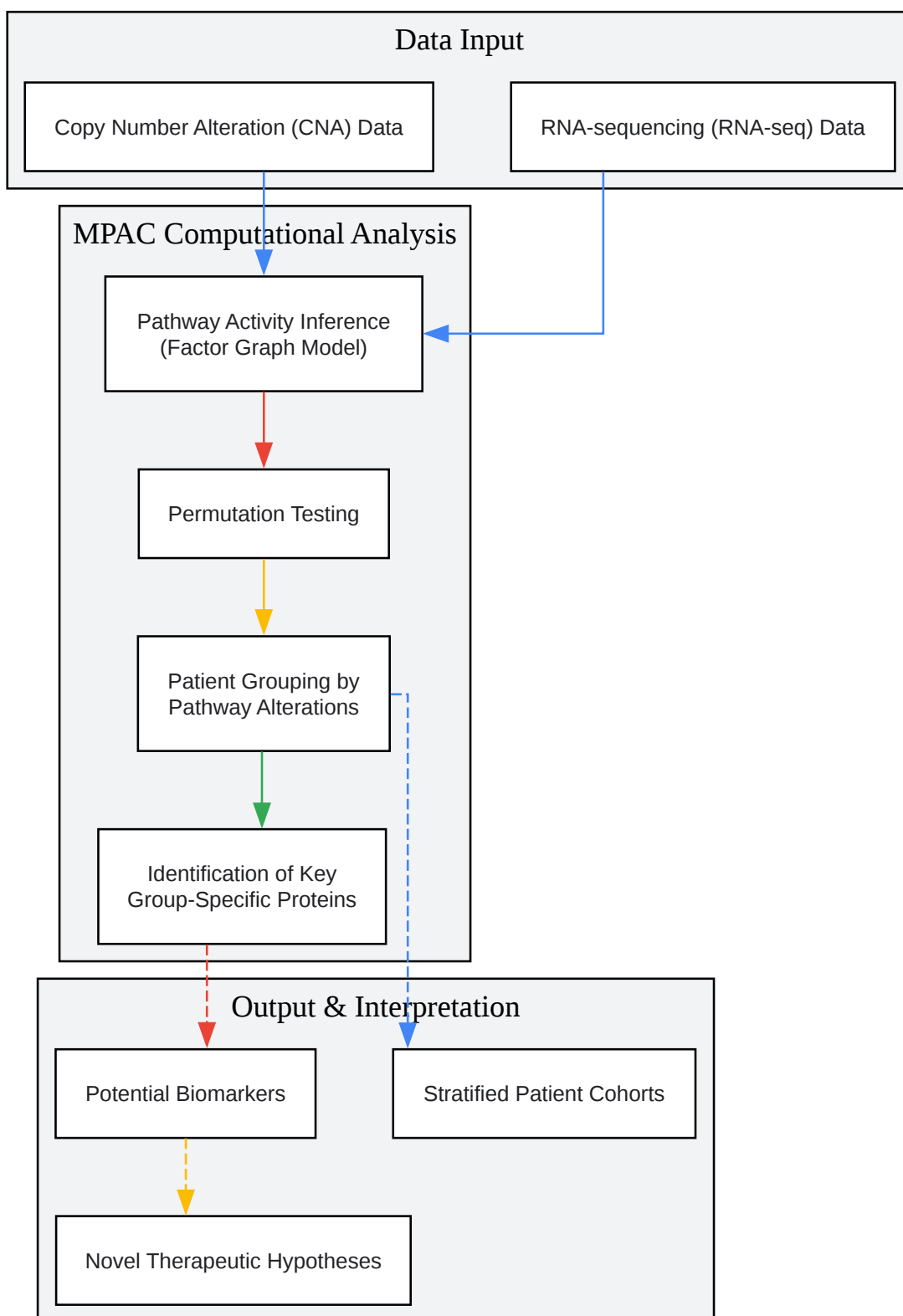
Patient stratification, the process of classifying patients into subgroups based on their molecular or clinical characteristics, is a cornerstone of precision medicine.^[1] By identifying patient populations with distinct disease subtypes, researchers and clinicians can develop and prescribe more effective, targeted therapies. The Multi-omic Pathway Analysis of Cells (**MPAC**) is a powerful computational framework designed to facilitate patient stratification by integrating multi-omic data, such as copy number alterations (CNA) and RNA sequencing (RNA-seq), to infer pathway-level activities.^{[1][2][3][4][5][6][7][8]}

Unlike analyses of individual data types, **MPAC** leverages the rich information encoded in biological pathways to uncover patient subgroups with distinct molecular profiles that may not be apparent from any single omic data type alone.^{[1][2][3][4][5][6][7][8]} This approach provides a more holistic view of the underlying biology of a disease, enabling the identification of robust biomarkers for patient selection and the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for patient stratification using **MPAC** results, with a focus on Head and Neck Squamous Cell Carcinoma (HNSCC) as a case study.

The MPAC Workflow for Patient Stratification

The **MPAC** framework follows a systematic workflow to process multi-omic data and identify patient subgroups with distinct pathway alteration profiles.



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Figure 1: MPAC computational workflow for patient stratification.

Experimental Protocols: Generating Input Data for MPAC

The quality of **MPAC** analysis is critically dependent on the quality of the input CNA and RNA-seq data. The following protocols are based on The Cancer Genome Atlas (TCGA) standard operating procedures for fresh-frozen tissue.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Biospecimen Collection and Processing

Consistent and standardized biospecimen handling is paramount for high-quality multi-omic data.

Protocol 3.1.1: Tissue Collection and Preservation

- **Sample Acquisition:** Collect fresh tumor and adjacent normal tissue samples from patients with informed consent.
- **Gross Examination:** A pathologist should perform a gross examination of the tissue to ensure the presence of sufficient tumor content.
- **Snap Freezing:** Immediately snap-freeze the tissue specimens in liquid nitrogen to preserve the integrity of nucleic acids.
- **Storage:** Store the frozen tissue specimens at -80°C until further processing.

DNA Extraction for Copy Number Alteration (CNA) Analysis

Protocol 3.2.1: Genomic DNA Extraction from Fresh-Frozen Tissue

This protocol is adapted from TCGA SOPs and is suitable for extracting high-quality genomic DNA.

- **Tissue Pulverization:** Pulverize a small piece of frozen tissue (20-50 mg) under liquid nitrogen using a mortar and pestle.

- **Lysis:** Resuspend the powdered tissue in a lysis buffer containing proteinase K and incubate at 56°C until the tissue is completely lysed.
- **RNase Treatment:** Add RNase A to the lysate and incubate to remove contaminating RNA.
- **DNA Precipitation:** Precipitate the genomic DNA using isopropanol.
- **Washing:** Wash the DNA pellet with 70% ethanol to remove residual salts.
- **Resuspension:** Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., TE buffer).
- **Quality Control:** Assess the quantity and quality of the extracted DNA using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). The A260/A280 ratio should be between 1.8 and 2.0.

RNA Extraction for RNA-sequencing Analysis

Protocol 3.3.1: Total RNA Extraction from Fresh-Frozen Tissue

This protocol is adapted from TCGA SOPs for total RNA extraction.

- **Tissue Homogenization:** Homogenize a small piece of frozen tissue (20-50 mg) in a lysis buffer containing a denaturing agent (e.g., guanidinium thiocyanate) to inactivate RNases.
- **Phase Separation:** Add chloroform to the homogenate and centrifuge to separate the aqueous (containing RNA) and organic phases.
- **RNA Precipitation:** Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.
- **Washing:** Wash the RNA pellet with 75% ethanol.
- **Resuspension:** Air-dry the RNA pellet and resuspend it in RNase-free water.
- **DNase Treatment:** Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

- **Quality Control:** Assess the quantity and integrity of the extracted RNA using spectrophotometry and a bioanalyzer (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) is desirable for downstream sequencing applications.

Library Preparation and Sequencing

Protocol 3.4.1: Copy Number Alteration (CNA) Analysis using Array-Based Comparative Genomic Hybridization (aCGH)

This protocol provides a general workflow for aCGH using a platform like the Agilent SurePrint G3 Human CGH Microarray.[\[5\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **DNA Labeling:** Label the genomic DNA from the tumor and a reference sample with different fluorescent dyes (e.g., Cy5 and Cy3).
- **Hybridization:** Combine the labeled tumor and reference DNA and hybridize them to the microarray slide.
- **Washing:** Wash the microarray slide to remove unbound DNA.
- **Scanning:** Scan the microarray slide using a microarray scanner to detect the fluorescence intensities of the two dyes.
- **Data Extraction:** Use image analysis software to quantify the fluorescence intensities and calculate the log₂ ratio of the tumor to reference signal for each probe on the array.

Protocol 3.4.2: RNA-sequencing Library Preparation and Sequencing

This protocol is based on the Illumina TruSeq Stranded mRNA library preparation kit.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **mRNA Purification:** Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
- **Fragmentation:** Fragment the purified mRNA into smaller pieces.
- **First-Strand cDNA Synthesis:** Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random primers.

- **Second-Strand cDNA Synthesis:** Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.
- **Adenylation of 3' Ends:** Add a single 'A' nucleotide to the 3' ends of the cDNA fragments.
- **Adapter Ligation:** Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
- **PCR Amplification:** Amplify the adapter-ligated cDNA library by PCR.
- **Library Quantification and Quality Control:** Quantify the final library and assess its size distribution using a bioanalyzer.
- **Sequencing:** Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis and Patient Stratification with MPAC

The following outlines the computational steps for analyzing the generated CNA and RNA-seq data using the **MPAC** framework.

Protocol 4.1: **MPAC** Data Analysis

- **Data Preprocessing:** Process the raw CNA and RNA-seq data to generate gene-level copy number and expression matrices.
- **Pathway Activity Inference:** Utilize the **MPAC** R package to infer pathway activities for each patient. This step integrates the CNA and RNA-seq data with a comprehensive pathway database (e.g., a combination of NCI-PID, Reactome, and KEGG).
- **Permutation Testing:** Perform permutation testing to identify significantly altered pathways for each patient.
- **Patient Clustering:** Cluster the patients based on their pathway alteration profiles to identify distinct subgroups.
- **Identification of Key Proteins:** Within each patient subgroup, identify the key proteins that drive the observed pathway alterations.

- **Clinical Correlation:** Correlate the identified patient subgroups with clinical outcomes, such as overall survival and treatment response.

Data Presentation: Summarizing MPAC Results

Clear and concise presentation of quantitative data is essential for interpreting **MPAC** results.

Table 1: Patient Cohort Characteristics (Example for HNSCC)

Characteristic	All Patients (N=492)	HPV+ (N=89)	HPV- (N=403)
Age (median, years)	61	57	62
Gender (Male, %)	73.2%	85.4%	70.5%
Tumor Stage (III/IV, %)	85.6%	78.7%	87.1%
Smoking History (Current/Former, %)	74.8%	34.8%	83.1%

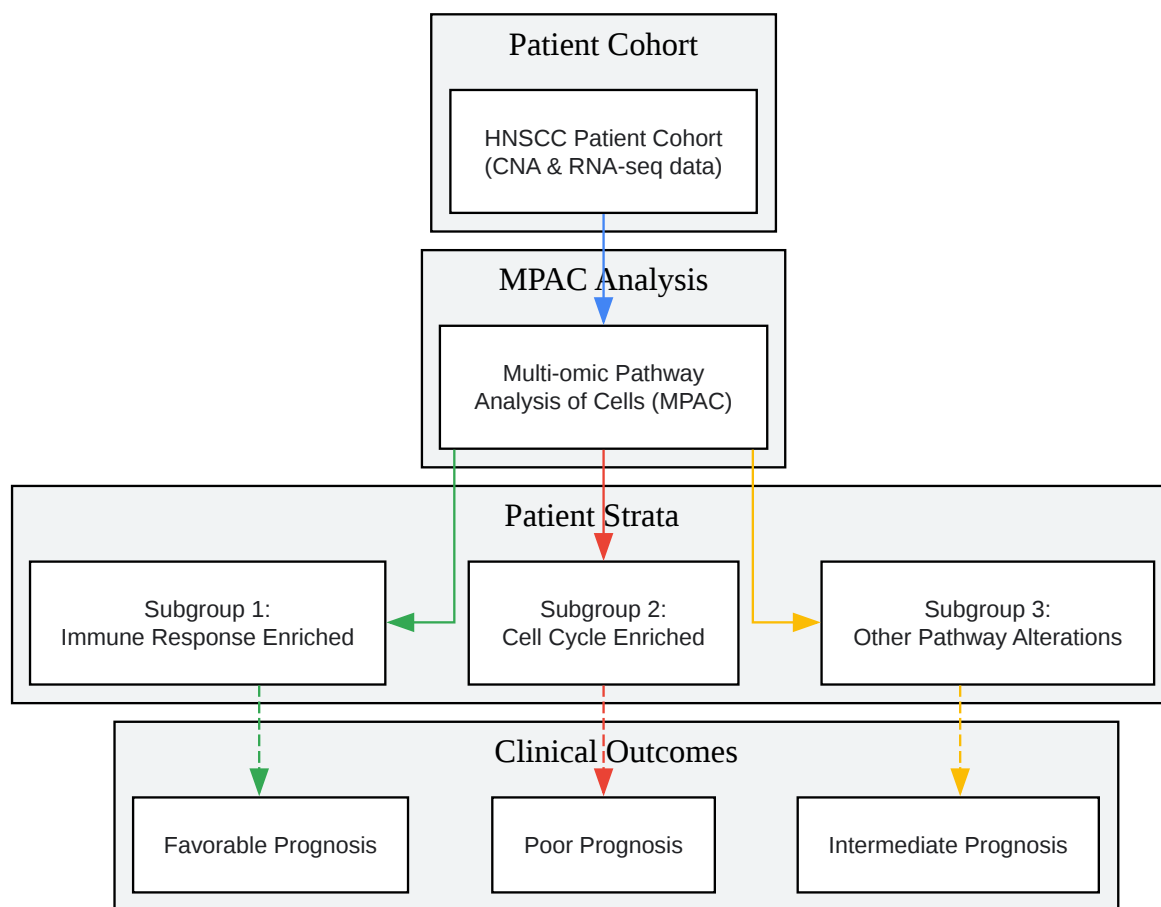
Table 2: Patient Stratification by MPAC in HPV- HNSCC (Illustrative)

Patient Subgroup	Number of Patients	Key Enriched Pathways (GO Terms)	Associated Prognosis
Group 1: Immune Response	121	Immune system process, T-cell activation, Cytokine-mediated signaling	Favorable
Group 2: Cell Cycle	155	Cell cycle process, DNA replication, Mitotic cell cycle	Poor
Group 3: Metabolic	127	Metabolic process, Oxidative phosphorylation, Lipid metabolism	Intermediate

Visualization of MPAC Results

Visualizing the relationships and pathways identified by **MPAC** is crucial for biological interpretation.

Logical Relationship of Patient Stratification

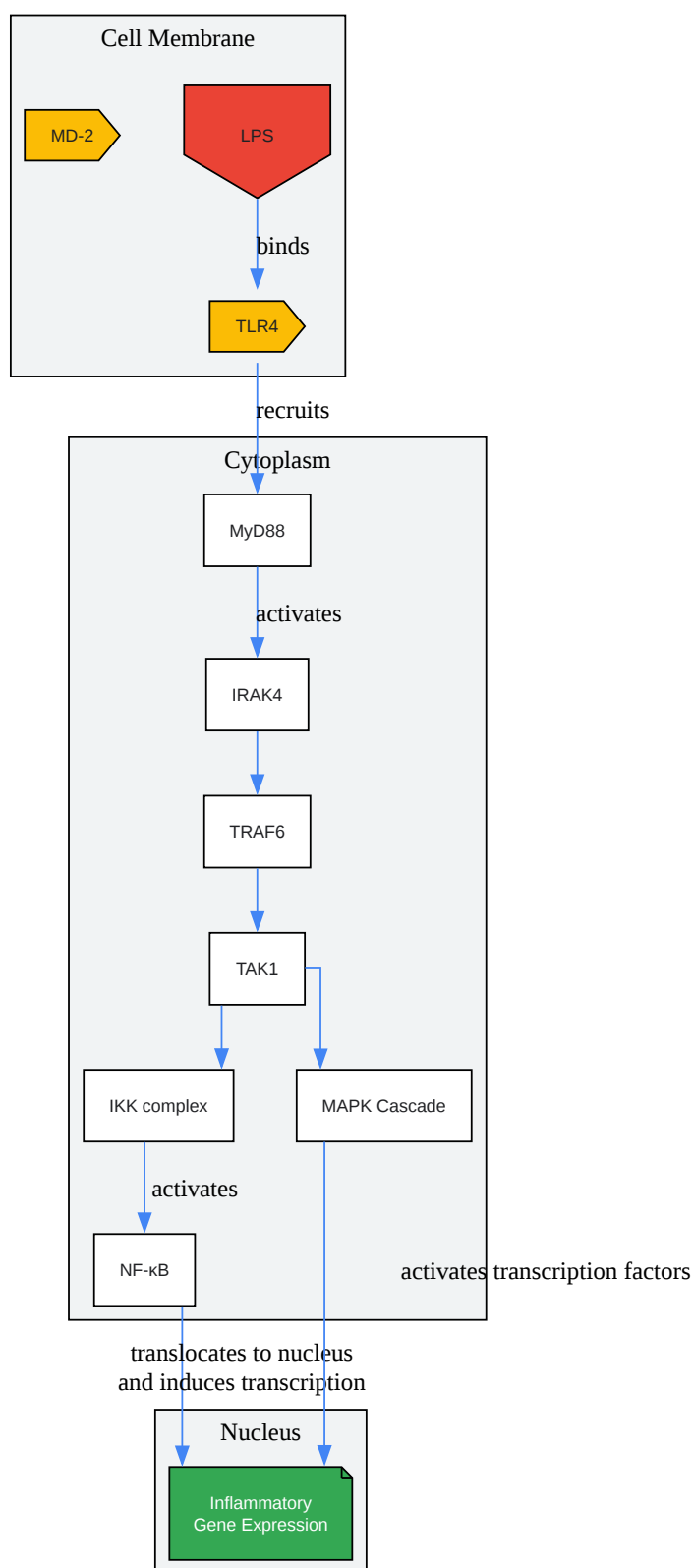


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Figure 2: Logical flow of patient stratification using **MPAC**.

Example Signaling Pathway: Toll-Like Receptor Signaling

The "Immune Response" patient subgroup identified by **MPAC** in HNSCC showed alterations in several immune-related pathways. The Toll-like receptor (TLR) signaling pathway is a key component of the innate immune system.



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Figure 3: Simplified Toll-like receptor 4 (TLR4) signaling pathway.

Conclusion

The **MPAC** framework provides a robust and insightful approach to patient stratification by integrating multi-omic data to infer pathway-level alterations. By following standardized experimental and computational protocols, researchers can identify patient subgroups with distinct molecular profiles, leading to the discovery of novel biomarkers and the development of targeted therapies. The application of **MPAC** to HNSCC demonstrates its potential to uncover clinically relevant patient strata that are not discernible from single-omic analyses alone.

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